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Compound of Interest

Compound Name: Spiranthesol

Cat. No.: B13913162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Spiranthesol, a naturally occurring dihydrophenanthrene derivative isolated from Spiranthes

sinensis (Pers.) Ames var. amoena (M. Bieberson) HARA. The structural elucidation of this

compound was achieved through a combination of mass spectrometry and nuclear magnetic

resonance spectroscopy. This document presents the key spectroscopic data in a structured

format to facilitate its use in research and drug development.

Mass Spectrometry (MS) Data
The molecular formula of Spiranthesol has been determined as C₂₇H₂₈O₄. High-resolution

mass spectrometry (HR-MS) established the exact mass, providing crucial information for its

structural determination.

Table 1: Mass Spectrometry Data for Spiranthesol

Ion m/z (Observed) Formula

[M]⁺ 416.1988 C₂₇H₂₈O₄

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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The structure of Spiranthesol was further elucidated using ¹H and ¹³C NMR spectroscopy. The

chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in

Hertz (Hz).

¹H NMR Data
The proton NMR spectrum provides detailed information about the hydrogen atoms within the

molecule, including their chemical environment and connectivity.

Table 2: ¹H NMR Spectroscopic Data for Spiranthesol (in CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.88 d 8.5

H-3 6.64 d 2.5

H-4 6.78 dd 8.5, 2.5

H-5 6.95 s

H-8 6.48 s

H-9 3.70 m

H-10α 2.85 m

H-10β 2.65 m

H-1' 3.35 d 7.0

H-2' 5.25 t 7.0

H-4' 1.82 s

H-5' 1.68 s

2-OMe 3.89 s

7-OMe 3.85 s

¹³C NMR Data
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The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their

respective chemical environments.

Table 3: ¹³C NMR Spectroscopic Data for Spiranthesol (in CDCl₃)
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 112.4

C-2 160.5

C-3 102.5

C-4 124.0

C-4a 116.8

C-4b 138.2

C-5 108.2

C-6 158.0

C-7 155.4

C-8 105.8

C-8a 129.2

C-9 30.1

C-10 29.5

C-10a 115.5

C-1' 22.4

C-2' 122.8

C-3' 132.5

C-4' 25.7

C-5' 17.9

2-OMe 55.3

7-OMe 55.2

Experimental Protocols
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The spectroscopic data presented above were obtained following standard laboratory

procedures for the isolation and structural elucidation of natural products.

Isolation of Spiranthesol
Spiranthesol was isolated from the roots of Spiranthes sinensis (PERS.) AMES var. amoena

(M. BIEBERSON) HARA. The general procedure involves:

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such

as methanol or ethanol.

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g.,

n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Chromatography: The fraction containing Spiranthesol is subjected to a series of

chromatographic techniques, including silica gel column chromatography and high-

performance liquid chromatography (HPLC), for purification.

Spectroscopic Analysis
Mass Spectrometry: High-resolution mass spectra (HR-MS) were recorded on a double-

focusing mass spectrometer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR

spectrometer (e.g., 400 or 500 MHz for ¹H) using deuterated chloroform (CDCl₃) as the

solvent. Chemical shifts were referenced to the residual solvent peak.

Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of

Spiranthesol using the described spectroscopic methods.
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Caption: Workflow for the isolation and structural elucidation of Spiranthesol.
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To cite this document: BenchChem. [Spectroscopic Profile of Spiranthesol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13913162#spectroscopic-data-of-spiranthesol-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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